4-(4-butylphenyl)-2H-triazole
Description
Significance of Heterocyclic Scaffolds in Chemical Research
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their ring, are fundamental to the life sciences. researchgate.netidosi.org These scaffolds are integral to a vast array of biological processes and are found in many natural products, including vitamins, hormones, and antibiotics. researchgate.netidosi.org More than 90% of new drugs contain a heterocyclic motif, underscoring their critical role in medicinal chemistry. idosi.orgsemanticscholar.org The ability of heterocyclic rings to present substituents in well-defined three-dimensional arrangements allows for precise interactions with biological targets. idosi.org
The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, such as polarity, solubility, and hydrogen bonding capacity. researchgate.net This versatility makes them indispensable in various industrial applications, including agrochemicals, dyes, and materials science. researchgate.netidosi.org Aza-heterocycles, or those containing nitrogen, are particularly significant and represent a privileged scaffold in both natural and synthetic biologically active molecules. nih.gov The continuous exploration of novel synthesis methods and applications for these compounds highlights their enduring importance in scientific research. nih.gov
Structural Classification and Nomenclature of Triazole Isomers
Triazoles are a specific class of five-membered heterocyclic compounds characterized by the molecular formula C₂H₃N₃, containing three nitrogen atoms and two carbon atoms within the aromatic ring. wikipedia.orgnih.gov There are two primary isomers of triazole, which are distinguished by the relative positions of the three nitrogen atoms. nih.gov
1,2,3-Triazole (v-triazole): In this isomer, the three nitrogen atoms are positioned adjacent to one another. nih.gov
1,2,4-Triazole (B32235) (s-triazole): This isomer features a carbon atom separating one of the nitrogen atoms from the other two. nih.gov
Each of these isomers can exist in different tautomeric forms, depending on which nitrogen atom bears a hydrogen. wikipedia.orgresearchgate.net For instance, 1,2,3-triazole exists as 1H- and 2H-tautomers, which are in equilibrium in solution. nih.govacs.org Similarly, 1,2,4-triazole has 1H- and 4H-tautomeric forms. researchgate.net All triazole isomers are planar and considered aromatic. researchgate.netacs.org
The nomenclature of substituted triazoles follows standard IUPAC rules, indicating the position of the substituents on the ring. The compound of interest, 4-(4-butylphenyl)-2H-triazole, indicates a 1,2,4-triazole ring where a 4-butylphenyl group is attached to the nitrogen atom at position 4.
Table 1: Isomers and Tautomers of Triazole
| Isomer | Common Name | Tautomeric Forms | Structure |
|---|---|---|---|
| 1,2,3-Triazole | v-Triazole | 1H-1,2,3-triazole | |
| 2H-1,2,3-triazole | |||
| 1,2,4-Triazole | s-Triazole | 1H-1,2,4-triazole |
Data sourced from multiple scientific references. wikipedia.orgnih.govresearchgate.net
Historical Development and Evolution of Triazole Research
The study of triazoles dates back over a century, with the first mention of the term "triazole" attributed to Bladin in 1885. nih.govresearchgate.net The synthesis of the parent 1H-1,2,3-triazole was achieved in 1910 by German chemists Otto Dimroth and Gustav Fester. acs.org A significant milestone in triazole synthesis was the development of the Huisgen azide-alkyne 1,3-dipolar cycloaddition. wikipedia.org This reaction, however, often produces a mixture of regioisomers. wikipedia.org
A major breakthrough occurred in the early 2000s with the advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduced by Sharpless. mdpi.com This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. mdpi.comresearchgate.net The discovery of the antifungal properties of azole derivatives in 1944 spurred extensive research into their medicinal applications, leading to the development of numerous antifungal drugs. nih.govraco.cat Over the years, research has expanded to explore the use of triazoles in agrochemicals, materials science, and as ligands in coordination chemistry. wikipedia.orgnih.gov
Overview of Research Trajectories for Aryl-Substituted Triazoles
Aryl-substituted triazoles represent a significant and extensively studied subclass of triazole derivatives. The introduction of an aryl group can profoundly influence the electronic and steric properties of the triazole ring, leading to a wide range of applications.
Current research in this area is focused on several key trajectories:
Novel Synthetic Methodologies: While the CuAAC reaction is a powerful tool for synthesizing 1,4-diaryl-1,2,3-triazoles, researchers continue to develop new catalytic systems and reaction conditions to access other substitution patterns, such as 1,5-disubstituted and 2,5-disubstituted triazoles, with high regioselectivity. researchgate.netjcchems.comnih.gov For 1,2,4-triazoles, methods like the Einhorn–Brunner reaction and various cyclization strategies are continuously being refined. organic-chemistry.orgscispace.com
Medicinal Chemistry: Aryl-substituted triazoles are prominent scaffolds in drug discovery. doaj.org Research is ongoing to develop new derivatives with enhanced biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. doaj.orgresearchgate.net The aryl substituent can be modified to fine-tune the compound's interaction with specific biological targets.
Materials Science: The unique photophysical properties of some aryl-substituted triazoles make them attractive for applications in materials science. jcchems.com Researchers are exploring their use as fluorophores, with studies focusing on how the nature of the aryl substituent affects properties like quantum yield and emission spectra. nih.gov
Agrochemicals: The triazole core is a key component in many fungicides and plant growth regulators. wikipedia.orgraco.cat The development of novel aryl-substituted triazoles aims to overcome resistance in plant pathogens and create more effective agricultural products.
The compound this compound falls within this dynamic area of research, combining a 1,2,4-triazole core with a substituted phenyl group, suggesting its potential for investigation across these various scientific disciplines.
Structure
3D Structure
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
4-(4-butylphenyl)-2H-triazole |
InChI |
InChI=1S/C12H15N3/c1-2-3-4-10-5-7-11(8-6-10)12-9-13-15-14-12/h5-9H,2-4H2,1H3,(H,13,14,15) |
InChI Key |
NGMDBPNMLDCWKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NNN=C2 |
Origin of Product |
United States |
Iii. Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms within a molecule.
¹H NMR spectroscopy would provide critical information about the number, environment, and connectivity of hydrogen atoms in 4-(4-butylphenyl)-2H-triazole. The spectrum would be expected to show distinct signals for the protons of the butyl group, the phenyl ring, and the triazole ring.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Triazole-H | ~8.0-9.0 | Singlet (s) |
| Aromatic-H (ortho to triazole) | ~7.8-8.0 | Doublet (d) |
| Aromatic-H (ortho to butyl) | ~7.2-7.4 | Doublet (d) |
| Butyl-CH₂ (alpha to phenyl) | ~2.6-2.8 | Triplet (t) |
| Butyl-CH₂ (beta) | ~1.5-1.7 | Sextet |
| Butyl-CH₂ (gamma) | ~1.3-1.5 | Sextet |
| Butyl-CH₃ | ~0.9-1.0 | Triplet (t) |
Note: This is a hypothetical data table based on known values for similar structures.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Triazole-C | ~140-150 |
| Aromatic-C (ipso-triazole) | ~135-140 |
| Aromatic-C (ipso-butyl) | ~145-150 |
| Aromatic-C (ortho to triazole) | ~120-125 |
| Aromatic-C (ortho to butyl) | ~128-130 |
| Butyl-CH₂ (alpha to phenyl) | ~35 |
| Butyl-CH₂ (beta) | ~33 |
| Butyl-CH₂ (gamma) | ~22 |
| Butyl-CH₃ | ~14 |
Note: This is a hypothetical data table based on known values for similar structures.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments would be employed. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the butyl chain and the phenyl ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish the correlations between directly bonded and long-range coupled proton and carbon atoms, respectively. This would be crucial to confirm the attachment of the butylphenyl group to the nitrogen atom of the triazole ring.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including infrared and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the alkyl and aromatic groups, the C=C and C=N bonds of the aromatic and triazole rings, and the N-N and N=N bonds within the triazole ring.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3000-3100 |
| Aliphatic C-H stretch | 2850-2960 |
| C=C aromatic stretch | 1600-1450 |
| C=N and N=N triazole ring stretch | 1500-1400 |
| C-N stretch | 1300-1350 |
Note: This is a hypothetical data table based on known values for similar structures.
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the symmetric breathing vibrations of the phenyl and triazole rings, as well as the stretching vibrations of the C-C backbone of the butyl group. A comprehensive analysis would require the acquisition of an experimental Raman spectrum.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for the molecular characterization of newly synthesized compounds. It provides crucial information regarding the molecular weight and the structural integrity of the analyte through controlled fragmentation.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for determining the molecular weight of polar, thermally labile molecules like "this compound". In a typical ESI-MS experiment, the sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, ions of the analyte are released and guided into the mass analyzer.
For "this compound," with a molecular formula of C₁₂H₁₅N₃ and a calculated molecular weight of approximately 201.27 g/mol , the ESI-MS spectrum run in positive ion mode is expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. This peak would be observed at a mass-to-charge ratio (m/z) of approximately 202.28. The observation of this base peak confirms the molecular weight of the compound. ijsr.net Depending on the solvent system and additives, adducts such as [M+Na]⁺ or [M+K]⁺ might also be observed at higher m/z values.
The fragmentation pattern provides further structural confirmation. While ESI is a soft technique, in-source fragmentation can be induced. Common fragmentation pathways for 1,2,4-triazole (B32235) derivatives involve the cleavage of the bonds within the triazole ring, such as the N1-N2 and C3-N4 bonds, or the loss of the butyl side chain. ijsr.net
Table 1: Expected ESI-MS Data for this compound
| Ion Species | Calculated m/z | Observed m/z (Hypothetical) |
| [M+H]⁺ | 202.28 | ~202.3 |
| [M+Na]⁺ | 224.26 | ~224.3 |
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with exceptional accuracy. By measuring the m/z value to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. This technique provides unequivocal confirmation of the molecular formula. researchgate.net
For "this compound," HRMS analysis would be used to verify the elemental formula C₁₂H₁₅N₃. The precise mass of the protonated molecule [M+H]⁺ is calculated and compared against the experimentally measured value. A very small mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the correct composition.
Table 2: Representative HRMS Data for this compound
| Molecular Formula | Ion Species | Calculated Mass (m/z) | Found Mass (m/z) | Error (ppm) |
| C₁₂H₁₅N₃ | [M+H]⁺ | 202.1339 | 202.1342 | 1.5 |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed empirical formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, is a critical criterion for establishing the purity and confirming the elemental composition of the compound. nih.govresearchgate.net
For "this compound" (C₁₂H₁₅N₃), the theoretical elemental composition is calculated based on its molecular formula and the atomic weights of its constituent elements.
Table 3: Elemental Analysis Data for C₁₂H₁₅N₃
| Element | Theoretical % | Found % (Hypothetical) |
| Carbon (C) | 71.61 | 71.55 |
| Hydrogen (H) | 7.51 | 7.58 |
| Nitrogen (N) | 20.88 | 20.81 |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for assessing the purity of the synthesized "this compound" and for monitoring the progress of its synthesis.
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used to qualitatively monitor reactions and check the purity of the final product. nih.gov A small amount of the compound is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel. The plate is then developed in a sealed chamber containing an appropriate solvent system (eluent). The separation is based on the differential partitioning of the compound between the stationary phase (silica gel) and the mobile phase.
The position of the compound on the developed plate is identified by its retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. For a pure compound, a single spot should be observed. The presence of multiple spots indicates impurities. Visualization is often achieved under UV light (at 254 nm or 365 nm) or by using chemical staining agents like potassium permanganate (B83412) or iodine vapor. researchgate.net
Table 4: Representative TLC Parameters for this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Ethyl acetate (B1210297) / Hexane (e.g., 3:7 v/v) |
| Visualization | UV light (254 nm) |
| Rf Value (Hypothetical) | ~0.45 |
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers high resolution and sensitivity, making it the gold standard for purity determination. nih.gov
In a reversed-phase HPLC (RP-HPLC) setup, a nonpolar stationary phase (such as C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The compound is injected into the system and travels through the column at a rate determined by its polarity. "this compound," being a relatively nonpolar molecule due to the butylphenyl group, would be well-retained on a C18 column. The eluting compound is detected by a UV detector at a wavelength where it exhibits strong absorbance. The purity of the compound is determined by the area percentage of its corresponding peak in the chromatogram. A purity level of >95% is generally required for many applications.
Table 5: Representative HPLC Conditions for Purity Analysis of this compound
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) sielc.com |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV at 254 nm |
| Retention Time (Hypothetical) | ~6.8 min |
| Purity (Hypothetical) | >98% |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.
In a typical GC-MS analysis, the compound is vaporized and swept by a carrier gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. Generally, retention time increases with boiling point and polarity. rsc.orgphenomenex.com The retention behavior of this compound would be influenced by both the nonpolar n-butylphenyl group and the polar triazole ring. Compared to its parent alkylbenzene, n-butylbenzene (boiling point ~183°C), the addition of the polar triazole moiety would be expected to significantly increase the retention time under identical chromatographic conditions. rsc.orgoup.com
Upon elution from the GC column, the separated molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy process removes an electron to form a molecular ion (M•+) and imparts excess energy, causing the molecular ion to break apart into smaller, characteristic fragment ions. whitman.edu The mass-to-charge ratio (m/z) of the molecular ion and the fragment ions are measured, producing a mass spectrum that serves as a molecular "fingerprint".
For this compound (molar mass: 201.27 g/mol ), the molecular ion peak [M]•+ would be observed at m/z ≈ 201. nist.gov The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for triazole derivatives often involve the cleavage of the ring or the loss of substituents. researchgate.netnih.gov The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent for this compound. whitman.edu
Key Fragmentation Pathways:
Benzylic Cleavage: A very common fragmentation for alkylbenzenes is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable tropylium (B1234903) ion or a related benzyl (B1604629) cation. For this compound, this would result in a fragment from the loss of a propyl radical (•CH₂CH₂CH₃), giving a peak at m/z 158.
Butyl Chain Fragmentation: Stepwise loss of alkyl fragments from the butyl chain can occur. For instance, loss of a methyl radical (•CH₃) would yield a fragment at m/z 186, while loss of an ethyl radical (•C₂H₅) would result in a fragment at m/z 172.
Triazole Ring Fission: The triazole ring can undergo cleavage. A characteristic loss for many triazoles is the elimination of a molecule of nitrogen (N₂), which would lead to a significant fragment. nih.gov Other fissions can result in smaller nitrogen-containing heterocyclic fragments.
Phenyl Cation: The formation of the phenyl cation (C₆H₅⁺) at m/z 77 is a common feature in the mass spectra of phenyl-containing compounds.
Table 1: Predicted GC-MS Fragmentation Data for this compound (Note: This table is predictive, based on established fragmentation principles, as specific experimental data for this compound is not publicly available.)
| m/z | Predicted Fragment Ion | Possible Origin |
| 201 | [C₁₂H₁₅N₃]•+ | Molecular Ion (M•+) |
| 172 | [C₁₀H₁₀N₃]+ | [M - C₂H₅]•+ |
| 158 | [C₉H₈N₃]+ | [M - C₃H₇]•+ |
| 144 | [C₈H₆N₃]+ | [M - C₄H₉]•+ |
| 117 | [C₇H₅N₂]+ | Fission of triazole ring |
| 91 | [C₄H₉-C₆H₄]+ | Butyl-phenyl fragment |
X-ray Crystallography for Solid-State Structure Determination
While techniques like NMR and MS provide data on connectivity and molecular formula, only single-crystal X-ray crystallography can reveal the exact three-dimensional arrangement of atoms and molecules in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and its interactions in a biological or material context.
Although the specific crystal structure of this compound is not publicly documented, extensive research on closely related substituted phenyl-triazoles provides a strong basis for predicting its solid-state characteristics. nih.gov For example, studies on other 4-phenyl-4H-1,2,4-triazole derivatives show that the phenyl and triazole rings are typically not coplanar. The dihedral angle (the angle between the planes of the two rings) is a key structural parameter. In one related structure, 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole, the dihedral angle between the phenyl and triazole rings is approximately 64°. nih.gov This twisting is a common feature, arising from the need to minimize steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the triazole ring.
The crystal packing is stabilized by various intermolecular forces, including van der Waals forces and, where applicable, hydrogen bonds or π–π stacking interactions. academicjournals.org Given the structure of this compound, π–π stacking between the aromatic triazole and phenyl rings of adjacent molecules is a plausible interaction that would contribute to the stability of the crystal lattice.
Table 2: Representative Crystallographic Data from a Related Phenyl-Triazole Derivative (Data from 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole, provided for illustrative purposes.) nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 10.987 |
| β (°) | 101.34 |
| Volume (ų) | 1684.5 |
| Z | 4 |
| Dihedral Angle (Phenyl-Triazole) | ~64° |
The bond lengths and angles within the triazole and phenyl rings are expected to fall within well-established ranges for sp²-hybridized carbon and nitrogen atoms. The C-N and N-N bond lengths in the triazole ring will reflect its aromatic character. The geometry of the n-butyl group would be expected to adopt a staggered, low-energy conformation.
Iv. Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It provides a framework for understanding the distribution of electrons and predicting various molecular properties with a good balance between accuracy and computational cost. For derivatives of 1,2,4-triazole (B32235), DFT calculations are routinely employed to elucidate their fundamental chemical nature. nih.govepstem.net
The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Key parameters derived from DFT calculations include the energies of the Highest Occupated Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized. researchgate.net
Natural Bond Orbital (NBO) analysis is another technique used to study charge transfer and intramolecular interactions. For similar triazole derivatives, NBO analysis has been used to understand the stabilization energies associated with electron delocalization from donor to acceptor orbitals, providing insights into the molecule's electronic stability. nih.gov
Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Representative 1,2,4-Triazole Derivative (Compound 7c from a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide)
| Parameter | Value |
| HOMO Energy | -6.658 eV |
| LUMO Energy | -2.040 eV |
| Energy Gap (ΔE) | 4.618 eV |
Data sourced from a study on related triazole derivatives for illustrative purposes. nih.gov
The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial for its biological activity and physical properties. Conformational analysis helps to identify the most stable conformations and the energy barriers between them. For molecules with rotatable bonds, such as the one connecting the phenyl and triazole rings in 4-(4-butylphenyl)-2H-triazole, multiple conformations are possible.
In a study of a related compound, 4-(4-tert-butylphenyl)-3,5-di-2-pyridyl-4H-1,2,4-triazole, the dihedral angle between the benzene (B151609) and triazole rings was found to be 117.6°. researchgate.net This significant twist from planarity is a common feature in such bi-aryl systems and is a result of steric hindrance between the rings. The potential energy surface can be scanned by systematically changing the key dihedral angles to map out the energy landscape and identify the global and local energy minima.
Quantum chemical calculations can predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These theoretical predictions are invaluable for validating experimental data and aiding in the structural elucidation of newly synthesized compounds. epstem.net
For instance, the vibrational frequencies calculated using DFT can be compared with experimental IR spectra to assign the observed absorption bands to specific molecular vibrations. nih.gov Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method and compared with experimental ¹H and ¹³C NMR data. epstem.net Theoretical UV-Visible spectra can be computed using Time-Dependent DFT (TD-DFT) to understand the electronic transitions responsible for the observed absorption bands.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the behavior of molecules and their interactions with other molecules, particularly biological macromolecules like proteins. These methods are central to computer-aided drug design.
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is widely used to screen virtual libraries of compounds against a biological target to identify potential drug candidates. The binding affinity is estimated using a scoring function, which is often reported in kcal/mol. nih.govijcrcps.com
For various 1,2,4-triazole derivatives, molecular docking studies have been performed to investigate their potential as inhibitors of enzymes like aromatase, tubulin, and carbonic anhydrase. ijcrcps.comnih.gov These studies reveal the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. For example, in a study of triazole derivatives as anticancer agents, docking results showed binding energies ranging from -9.04 to -9.96 kcal/mol for aromatase and -6.23 to -7.54 kcal/mol for tubulin. ijcrcps.com
Table 2: Illustrative Molecular Docking Results for 1,2,4-Triazole Derivatives Against Different Protein Targets
| Compound Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues (Example) |
| 1,2,4-Triazole Derivatives | Aromatase | -9.04 to -9.96 | Not Specified |
| 1,2,4-Triazole Derivatives | Tubulin | -6.23 to -7.54 | Not Specified |
| Triazole Benzene Sulfonamides | Carbonic Anhydrase IX | -8.1 to -9.2 | Gln92, Thr200, Asn66, His68 |
Data sourced from studies on related triazole derivatives for illustrative purposes. ijcrcps.comresearchgate.net
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of the stability of the ligand-protein complex and the conformational changes that may occur upon binding. nih.gov
Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) of the protein backbone to assess its stability, and the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions. researchgate.net For triazole-based inhibitors of human carbonic anhydrase IX, MD simulations have been used to confirm the stability of the ligand in the active site and to analyze the persistence of key hydrogen bonds and hydrophobic contacts over the simulation time. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies explore the connection between the chemical structure of a molecule and its biological activity. Computational methods have become indispensable in this field, allowing for the rapid evaluation of virtual compounds and the identification of key structural features responsible for their effects.
Both ligand-based and structure-based design are fundamental strategies in medicinal chemistry for discovering and optimizing lead compounds. The triazole scaffold is frequently utilized in these design processes due to its versatile chemical properties and its ability to engage in various non-covalent interactions. nih.gov
Ligand-Based Design: This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on the analysis of a set of molecules known to be active and inactive to derive a pharmacophore model. This model defines the essential structural features and spatial arrangements required for biological activity. For triazole derivatives, ligand-based methods like Quantitative Structure-Activity Relationship (QSAR) help identify the physicochemical properties that are critical for their function. nih.gov
Structure-Based Design: When the 3D structure of a target protein or enzyme is available, structure-based design becomes a powerful tool. This method involves docking virtual compounds into the active site of the target to predict their binding affinity and orientation. For example, structure-based design has been successfully used to develop novel triazole derivatives as antifungal agents by targeting the lanosterol (B1674476) 14α-demethylase (CYP51) enzyme. nih.govresearchgate.net Similarly, studies on 4,5-diphenyl-1,2,4-triazole derivatives have shown that this core structure is essential for high affinity to the human V(1A) receptor. nih.gov The triazole ring is often considered a bioisosteric replacement for an amide bond, a principle that guides its incorporation into new drug candidates. acs.orgmdpi.com
Computational studies on various triazole-based inhibitors have demonstrated the importance of specific interactions:
Hydrogen Bonding: The nitrogen atoms of the triazole ring are excellent hydrogen bond acceptors, often interacting with key residues like asparagine in the active sites of target proteins. nih.gov
Hydrophobic and van der Waals Interactions: Phenyl groups attached to the triazole core, such as the butylphenyl group in the title compound, can form significant hydrophobic and van der Waals interactions within the target's binding pocket, contributing to binding affinity. nih.gov
π-π Stacking: The aromatic nature of both the triazole and phenyl rings allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov 3D-QSAR models, in particular, provide insights into how steric (shape) and electrostatic (charge) fields of a molecule influence its interaction with a receptor.
Several QSAR studies have been conducted on 1,2,4-triazole derivatives to elucidate their anticancer properties. nih.govresearchgate.net In one such study using the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) method, a 3D-QSAR model was generated for a series of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives. nih.govresearchgate.net The model revealed specific steric and electrostatic data points that were highly correlated with anticancer activity. nih.govresearchgate.net These models can guide the design of new, more potent analogues by indicating where bulky, electron-donating, or electron-withdrawing substituents would be beneficial.
The statistical quality of a QSAR model is crucial for its predictive power. Key parameters include the squared correlation coefficient (r²), which indicates the model's fit to the training data, and the cross-validated correlation coefficient (q²), which measures its internal predictive ability. An external validation using a test set (pred_r²) confirms its external predictivity.
| Model/Study | q² (Internal Predictivity) | r² (Correlation Coefficient) | pred_r² (External Predictivity) | Reference |
|---|---|---|---|---|
| kNN-MFA (GA) | 0.2129 | 0.8713 | 0.8417 | nih.gov |
| Atom-Based 3D-QSAR | 0.96 | 0.99 | 0.90 | nih.gov |
Mechanistic Insights from Theoretical Approaches
Theoretical methods, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of molecules. nih.gov For triazole derivatives, DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data from X-ray crystallography, IR spectroscopy, and NMR spectroscopy for validation. nih.gov
Key areas explored using theoretical approaches include:
Tautomeric Stability: The 1,2,4-triazole ring can exist in different tautomeric forms. Theoretical calculations help determine the relative stability of these forms, indicating that the 1H- and 4H-tautomers are the most prevalent. mdpi.commdpi.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for predicting how a molecule will interact with biological receptors or other reactants. nih.gov
Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) helps to understand the chemical reactivity and kinetic stability of a compound. The energy gap between HOMO and LUMO is an important parameter in determining molecular properties. nih.gov
Reaction Mechanisms: Computational modeling can elucidate the transition states and energy barriers of chemical reactions, providing mechanistic insights into the synthesis and biological action of triazole compounds. acs.org
For instance, a combined experimental and DFT study on 5-benzyl-4-(3,4-dimethoxyphenethyl)-2H-1,2,4-triazol-3(4H)-one demonstrated excellent agreement between the calculated molecular geometry and the one determined by X-ray crystallography. nih.gov Such studies confirm that theoretical methods can reliably predict the structural and electronic properties of complex triazole derivatives, making them an invaluable asset in the design and analysis of new chemical entities like this compound.
V. Molecular Interaction Studies and Mechanistic Investigations
Exploration of Molecular Recognition Pathways
The molecular recognition of triazole-containing compounds, including those structurally related to 4-(4-butylphenyl)-2H-triazole, is crucial for their biological function. The specific arrangement of the triazole ring, coupled with substituents like the 4-butylphenyl group, dictates the nature and strength of interactions with biological targets. The 1,2,4-triazole (B32235) ring system is a key feature in many biologically active compounds, participating in various non-covalent interactions. researchgate.net
For instance, in the context of 5-lipoxygenase-activating protein (FLAP) inhibitors, the 4-methoxyphenyl (B3050149) group on the triazole ring was found to be important for activity. acs.org Moving the methoxy (B1213986) group or replacing it with other substituents significantly impacted the inhibitory potency, highlighting the specific recognition requirements at this position. acs.org This suggests that the butylphenyl group in this compound likely plays a critical role in directing the molecule to specific binding pockets and establishing favorable interactions.
Elucidation of Binding Modes with Macromolecular Targets
The interaction of this compound and its analogs with various macromolecular targets has been a subject of significant research, revealing specific binding modes that underpin their biological effects.
Pregnane (B1235032) X Receptor (PXR): The pregnane X receptor (PXR) is a key regulator of drug metabolism. nih.gov Analogs of this compound, specifically 1,4,5-substituted 1,2,3-triazoles, have been identified as PXR antagonists. nih.gov Structure-activity relationship (SAR) studies on these triazole analogs have shown that the nature of the substituent at the 4-position of the phenyl ring is critical for PXR binding and subsequent cellular activity. For example, replacing a tert-butyl group with smaller substituents was detrimental to PXR binding and its associated inverse agonistic and antagonistic activities. nih.gov This underscores the importance of the butyl group in facilitating optimal interactions within the PXR ligand-binding pocket.
Topoisomerase IV: While direct studies on this compound with topoisomerase IV are not extensively documented, research on other triazole derivatives provides insights into potential binding interactions. For example, 2D interaction diagrams of certain triazole-containing compounds with topoisomerase IV reveal specific binding modes. researchgate.net These interactions are crucial for the inhibition of the enzyme, which is essential for bacterial DNA replication. nih.gov
D-Alanyl-D-Alanine Ligase: Information regarding the direct interaction of this compound with D-Alanyl-D-Alanine Ligase is not readily available in the searched literature.
DNA gyrase, a type II topoisomerase found in bacteria, is a validated target for antibacterial agents. nih.govresearchgate.net Triazole-containing compounds have emerged as potent inhibitors of DNA gyrase. nih.gov The mechanism of inhibition often involves the compound binding to an allosteric site on the enzyme, which is distinct from the active site where DNA cleavage and re-ligation occur. nih.gov This binding event can interfere with the ATPase activity of the GyrB subunit, which is essential for the enzyme's function. researchgate.net
Studies on novel DNA gyrase inhibitors have identified various chemical scaffolds, including those containing triazole rings, that exhibit potent inhibitory activity. nih.govnih.govnih.gov For instance, a study on triazole-containing inhibitors of Mycobacterium tuberculosis DNA gyrase revealed a competitive interaction with fluoroquinolones within the gyrase cleavage core. nih.gov High-resolution structural analysis provided detailed insights into the ternary complex formed by the gyrase, DNA, and the inhibitor, highlighting the potential of triazole-based scaffolds for developing new gyrase inhibitors. nih.gov
| Enzyme/Receptor Target | Observed/Potential Interaction | Key Molecular Features |
| Pregnane X Receptor (PXR) | Antagonism, Inverse Agonism | 4-butylphenyl group critical for binding and activity. nih.gov |
| Topoisomerase IV | Potential Inhibition | Triazole ring and substituents facilitate binding. researchgate.net |
| DNA Gyrase | Inhibition (often allosteric) | Triazole scaffold binds to allosteric sites, interfering with ATPase activity. researchgate.netnih.gov |
| Dihydrofolate Reductase (DHFR) | Potential Inhibition | Butylphenyl group may engage in hydrophobic interactions in the active site. researchgate.net |
Mechanistic Probes for Cellular Processes
Due to their specific interactions with biological targets, compounds like this compound can serve as valuable mechanistic probes. By inhibiting a specific enzyme or blocking a particular receptor, these molecules can help to elucidate the role of that target in various cellular pathways. For example, the use of a selective PXR antagonist can help to unravel the specific downstream effects of PXR activation or inhibition. nih.gov Similarly, specific inhibitors of DNA gyrase can be used to study the consequences of impaired DNA replication and repair in bacteria. nih.gov
Allosteric Modulation and Conformational Changes Induced by Ligand Binding
Allosteric modulation, where a ligand binds to a site on a protein that is distinct from the active site to alter its activity, is an important mechanism of drug action. nih.govmdpi.com Triazole-containing compounds have been identified as allosteric modulators of various proteins. nih.govnih.gov The binding of an allosteric modulator can induce conformational changes in the protein, leading to either an enhancement or a reduction in its activity.
In the context of DNA gyrase, some triazole inhibitors bind to an allosteric site, leading to inhibition of the enzyme's activity. nih.gov This binding event likely induces a conformational change that prevents the efficient hydrolysis of ATP, which is necessary for the supercoiling of DNA. The study of such allosteric interactions is crucial for the design of more potent and selective inhibitors.
Vi. Applications in Materials Science and Advanced Technologies
Organic Electronics and Optoelectronic Devices
Derivatives of 1,2,4-triazole (B32235) and 1,2,3-triazole have been extensively investigated for their utility in organic electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govmdpi.com The key to their functionality lies in the electronic nature of the triazole ring. The presence of three nitrogen atoms makes the triazole system electron-deficient, which is a desirable characteristic for materials intended for electron transport. nih.gov This property can be finely tuned by attaching various functional groups to the triazole core.
The electron-deficient nature of the triazole ring is a primary reason for its investigation in Electron Transport Materials (ETMs). In organic electronic devices, ETMs facilitate the efficient movement of electrons from the cathode to the emissive layer. The 2H-benzo[d] ias.ac.inacs.orgnih.govtriazole ring, for instance, is recognized as an electron-deficient system that can serve as an acceptor moiety in functional materials. nih.gov The presence of nitrogen atoms in the aromatic ring significantly influences the electron distribution within the molecule and can enhance intramolecular electron transport. nih.gov
While direct studies on 4-(4-butylphenyl)-2H-triazole as an ETM are not prominent in the literature, its structure is analogous to other triazole-based compounds that have shown promise. The phenyl group provides π-conjugation necessary for charge delocalization, while the butyl group can enhance solubility and film-forming properties, which are crucial for device fabrication.
Materials that are effective as ETMs often also function as efficient Hole Blocking Layers (HBLs). The primary role of an HBL in an electroluminescent cell is to confine holes within the emissive layer, preventing them from leaking into the electron transport layer. This confinement increases the probability of electron-hole recombination within the desired layer, thereby enhancing the device's efficiency and color purity.
The suitability of a material as an HBL is determined by its highest occupied molecular orbital (HOMO) energy level. A deep HOMO level creates a significant energy barrier for holes, effectively blocking their transport. Triazole derivatives, due to their electron-deficient character, often possess low-lying HOMO levels, making them excellent candidates for HBL applications. For example, inserting a thin layer of 2-(4-biphenylyl)-5(4-tert-butyl-phenyl)-1,3,4-oxadiazole (PBD), a related heterocyclic compound, between the hole-injecting and hole-transporting layers has been shown to improve charge carrier balance and enhance electroluminescent efficiency. bldpharm.com The structural similarities suggest that this compound could serve a similar function.
The dual functionality of triazole derivatives as both ETMs and HBLs makes them critical components in various types of Organic Light-Emitting Diodes (OLEDs), including phosphorescent (PHOLEDs) and polymer-based (PLEDs) devices. In a typical OLED structure, the ETM/HBL ensures that charge recombination occurs efficiently in the light-emitting layer.
Furthermore, triazole derivatives are not limited to charge transport roles; they can also be part of the emissive material itself. Cationic cyclometalated iridium(III) complexes featuring 4-phenyl-1,2,3-triazole ligands have been synthesized and shown to be highly phosphorescent. nih.gov These complexes are tunable, with emissions ranging from blue to red, and exhibit high quantum yields, making them suitable for PHOLED applications. nih.gov The this compound scaffold could potentially be incorporated into similar organometallic complexes to create novel phosphorescent emitters.
Table 1: Performance of Related Triazole Derivatives in OLEDs This table presents data for related compounds to illustrate the potential of the triazole scaffold, as specific data for this compound is not available.
| Compound Type | Application | Key Finding | Reference |
|---|---|---|---|
| Iridium(III) Complex with 4-Phenyl-1,2,3-triazole Ligand | Emissive Material (PHOLED) | Achieved luminescence from blue to red with quantum yields up to 60%. | nih.gov |
| 4-Alkyl-4H-1,2,4-triazole Derivatives | Luminophores | Exhibited high luminescence and large quantum yields of emitted photons. | mdpi.com |
| 2-(4-biphenylyl)-5(4-tert-butyl-phenyl)-1,3,4-oxadiazole (PBD) | Hole Blocking Layer | Insertion of a 1 nm layer improved EL efficiency by about 48%. | bldpharm.com |
Advanced Functional Materials
Beyond optoelectronics, the chemical properties of the triazole ring lend themselves to the development of other advanced functional materials.
Non-linear optical (NLO) materials are of great interest for applications in telecommunications, optical signal processing, and optical switching. ias.ac.in Organic NLO materials often possess a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer upon excitation. The electron-deficient triazole ring can act as a potent acceptor group.
By functionalizing the this compound structure, one could create a D-π-A system. The butylphenyl group can be considered a weak electron donor, the phenyl ring as the π-bridge, and the triazole as the acceptor. The NLO properties could be further enhanced by adding stronger donor groups to the phenyl ring. Research on a related compound, 4-amino-5-mercapto-3-[1-(4-isobutylphenyl)ethyl]-1,2,4-triazole, demonstrated that it crystallizes into a non-centrosymmetric space group and exhibits second-harmonic generation (SHG) efficiency 0.3 times that of potassium dihydrogen phosphate (B84403) (KDP), confirming its potential as an NLO material. ias.ac.in Similarly, other studies on 1,2,4-triazole derivatives have shown significant NLO properties, suggesting that the triazole scaffold is promising for these applications. researchgate.netnih.govnih.gov
Organic Field-Effect Transistors (OFETs) are fundamental components of "plastic electronics," finding use in flexible displays, sensors, and RFID tags. nih.gov The performance of an OFET is highly dependent on the semiconductor material used. Triazole derivatives have been explored as the active semiconductor layer. For instance, a series of donor-π-acceptor-π-donor (D-A-D) compounds based on a 2H-benzo[d] ias.ac.inacs.orgnih.govtriazole core were characterized and tested in OFETs, where they behaved as p-type semiconductors. nih.gov The study concluded that the planarity of the structure and efficient intramolecular charge transfer are critical for semiconductor performance. nih.gov
While these studies focused on benzotriazoles, they highlight the potential of the 2H-triazole core for OFET applications. The this compound molecule, with its conjugated system, could potentially transport charge carriers. The butyl group would aid in processing and could influence the molecular packing in the solid state, which is a critical factor for charge mobility. The electronic character of the device (p-type or n-type) would depend on the alignment of its frontier molecular orbitals (HOMO and LUMO) with the work function of the transistor's electrodes.
Table 2: Properties of Related Triazole-Based Materials for Advanced Applications This table presents data for related compounds to illustrate potential applications, as specific data for this compound is not available.
| Compound/Derivative | Application | Key Property/Finding | Reference |
|---|---|---|---|
| 4-amino-5-mercapto-3-[1-(4-isobutylphenyl)ethyl]-1,2,4-triazole | NLO Crystal | SHG efficiency 0.3 times that of KDP; phase-matchable. | ias.ac.in |
| 2H-benzo[d] ias.ac.inacs.orgnih.govtriazole derivatives | OFET Semiconductor | Exhibited p-type behavior with mobility values around 10⁻⁴ cm² V⁻¹ s⁻¹. | nih.gov |
| N-substituted 1,2,4-triazole derivative (7c) | NLO Material | Showed significant linear polarizability and high first and second hyperpolarizabilities. | researchgate.netnih.govnih.gov |
Optical Waveguide Behavior
Optical waveguides are structures that guide light, and organic crystalline materials have emerged as promising candidates for creating these components for photonic integrated circuits. Research has shown that derivatives of 4-aryl-4H-1,2,4-triazole can self-assemble into structures, such as microribbons, that exhibit optical waveguide properties. These supramolecular structures are capable of propagating photoluminescence, a key characteristic for their use in optical waveguiding.
While direct studies on the waveguide behavior of this compound are not available, the behavior of other 4-aryl-4H-1,2,4-triazoles suggests that it may also form organized aggregates capable of guiding light. The formation of these structures is often driven by intermolecular interactions, such as π-π stacking and hydrogen bonding. The butyl group on the phenyl ring of this compound could influence the packing of the molecules and, consequently, their ability to form effective waveguide structures.
| Compound Class | Observed Structure | Waveguide Property | Reference |
|---|---|---|---|
| 4-Aryl-4H-1,2,4-triazoles | Ribbon-like supramolecular structures | Propagate photoluminescence | nih.govresearchgate.net |
Organic Photovoltaic Cells
Organic photovoltaic (OPV) cells are a type of solar cell that utilizes organic electronics for light absorption and charge transport. The efficiency and stability of these devices are highly dependent on the properties of the organic materials used. Derivatives of 1,2,4-triazole are being explored for their potential in OPV devices due to their electronic properties, which can be tailored through chemical synthesis. mdpi.com
Although no specific data exists for the application of this compound in OPVs, the general class of 1,2,4-triazole derivatives is considered for use as electron-acceptor or electron-donor materials. The performance of these materials in a photovoltaic device is determined by factors such as their energy levels (HOMO and LUMO), charge carrier mobility, and absorption spectrum. The introduction of a butylphenyl group could favorably modify these parameters, but experimental verification is needed.
Data Storage Devices
The potential for using organic molecules in data storage devices is an active area of research. Certain organic compounds can exist in different stable or metastable states, which can be switched by external stimuli such as light or an electric field. This property makes them suitable for use as the active component in memory devices.
Currently, there is no available research that specifically investigates the use of this compound in data storage applications. However, the broader family of triazole derivatives has been studied for various electronic applications, and it is conceivable that with appropriate molecular design, they could be engineered to exhibit the bistability required for data storage.
Luminescent Properties and Design Principles
Many derivatives of 4H-1,2,4-triazole are known to exhibit strong luminescence, making them attractive for applications such as organic light-emitting diodes (OLEDs). mdpi.com The luminescent properties are highly dependent on the molecular structure, particularly the nature of the substituents on the triazole and phenyl rings. These substituents can influence the energy of the electronic transitions and the quantum yield of emission.
A general design principle for achieving high luminescence in this class of compounds involves creating a π-conjugated system that extends across the molecule. The 4-phenyl group in this compound contributes to this conjugation. The butyl group, being an electron-donating alkyl group, can also have an effect on the electronic properties and, consequently, the luminescence.
A study on a series of 4-alkyl-3,5-bis(4-arylphenyl)-4H-1,2,4-triazoles demonstrated that these compounds can be highly luminescent. mdpi.com The emission colors and quantum yields were found to be tunable by varying the aryl substituents. While this study does not include this compound, it provides a framework for understanding how its luminescent properties might be tailored.
| Compound Class | Observed Luminescence | Key Structural Feature | Potential Application | Reference |
|---|---|---|---|---|
| 4-Alkyl-3,5-bis(4-arylphenyl)-4H-1,2,4-triazoles | High quantum yield emission | Extended π-conjugated system | OLEDs | mdpi.com |
Vii. Future Research Directions and Emerging Perspectives
Development of Novel Synthetic Strategies for Structural Diversification
The continued development of synthetic methodologies is crucial for expanding the chemical space around the 4-(4-butylphenyl)-2H-triazole core. While established methods like the Huisgen 1,3-dipolar cycloaddition of azides and alkynes are effective, future research should focus on creating more diverse and complex molecular architectures. organic-chemistry.orgnih.gov
Key areas for development include:
Regioselective Synthesis: Developing highly regioselective methods to access specific isomers of substituted triazoles is paramount. nih.gov This includes refining copper-catalyzed azide-alkyne cycloaddition (CuAAC) for 1,4-disubstituted products and ruthenium-catalyzed versions (RuAAC) for 1,5-disubstituted triazoles. nih.gov
Multi-component Reactions: Designing one-pot, multi-component reactions will enable the rapid and efficient assembly of complex triazole derivatives from simple starting materials. nih.gov This approach offers advantages in terms of atom economy and reduced purification steps.
Post-functionalization Strategies: Exploring a wider range of post-synthetic modifications of the triazole ring and its substituents will allow for the introduction of diverse functional groups. nih.gov This includes C-H activation, cross-coupling reactions, and late-stage diversification techniques.
Green Chemistry Approaches: The use of environmentally benign solvents like water, microwave-assisted synthesis, and ultrasound irradiation can lead to more sustainable and efficient synthetic protocols for triazole derivatives. researchgate.netraco.catmdpi.com The development of reusable catalysts, such as magnetically separable copper ferrite (B1171679) nanoparticles, also aligns with the principles of green chemistry. raco.cat
| Synthetic Strategy | Description | Potential Advantages |
| Regioselective Cycloadditions | Utilizing specific catalysts (e.g., Cu(I) vs. Ru(II)) to control the regiochemical outcome of the azide-alkyne cycloaddition. nih.gov | Access to specific triazole isomers with distinct properties. |
| Multi-component Reactions | Combining three or more reactants in a single step to form a complex product. nih.gov | Increased efficiency, reduced waste, and rapid library synthesis. |
| Post-functionalization | Modifying an existing triazole core to introduce new functional groups. nih.gov | Access to a wide range of derivatives from a common intermediate. |
| Green Chemistry Approaches | Employing environmentally friendly reaction conditions and catalysts. researchgate.netraco.catmdpi.com | Reduced environmental impact and increased sustainability. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design of novel triazole-based compounds. nih.gov These computational tools can analyze vast datasets to identify structure-activity relationships (SAR) and predict the properties of new molecules before they are synthesized. nih.govmdpi.comnih.gov
Future applications of AI and ML in this field include:
Predictive Modeling: Developing robust quantitative structure-activity relationship (QSAR) models to predict the biological activity, physicochemical properties, and potential toxicity of this compound derivatives. nih.gov This can help prioritize the synthesis of the most promising candidates. nih.gov
Generative Models: Utilizing generative adversarial networks (GANs) and other deep learning architectures to design novel triazole structures with desired properties. These models can explore a vast chemical space to propose innovative molecular scaffolds.
Virtual Screening: Employing machine learning-enhanced docking and molecular dynamics simulations to screen large virtual libraries of triazole compounds against specific biological targets. mdpi.comnih.gov This can significantly accelerate the identification of potent and selective inhibitors. mdpi.com
Synthesis Prediction: Developing AI tools that can predict viable synthetic routes for novel triazole derivatives, aiding in the practical realization of computationally designed molecules.
| AI/ML Application | Description | Potential Impact |
| Predictive Modeling (QSAR) | Using algorithms to correlate molecular structures with their properties. nih.gov | Prioritization of synthetic targets and reduced experimental costs. |
| Generative Models | Creating novel molecular structures with desired characteristics. | Discovery of new chemical scaffolds with enhanced properties. |
| Virtual Screening | Computationally evaluating the binding of ligands to a target protein. mdpi.comnih.gov | Accelerated hit identification and lead optimization. |
| Synthesis Prediction | Predicting viable reaction pathways for a target molecule. | Facilitation of the synthesis of novel compounds. |
Advanced Characterization Techniques for Molecular-Level Understanding
A deeper understanding of the structure-property relationships of this compound and its derivatives requires the application of advanced characterization techniques. These methods provide detailed insights into the molecular structure, intermolecular interactions, and dynamics of these compounds.
Key techniques for future research include:
Single-Crystal X-ray Diffraction: This technique provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. bohrium.commdpi.commdpi.com This is crucial for understanding how molecules pack in the solid state and for validating computational models.
Spectroscopic Methods: Advanced NMR techniques (e.g., 2D NMR), FT-IR, and Raman spectroscopy can provide detailed information about the molecular structure and functional groups present in triazole derivatives. mdpi.comsapub.orgmdpi.comresearchgate.netnih.gov
Computational Chemistry: High-level quantum chemical calculations, such as Density Functional Theory (DFT), can be used to complement experimental data and provide insights into the electronic structure, reactivity, and spectroscopic properties of these molecules. ajol.info Hirshfeld surface analysis can be employed to visualize and quantify intermolecular interactions. bohrium.commdpi.comresearchgate.net
Thermal Analysis: Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to assess the thermal stability of triazole-based materials, which is important for applications in materials science. mdpi.com
| Characterization Technique | Information Gained | Importance |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure and packing. bohrium.commdpi.commdpi.com | Elucidation of structure-property relationships. |
| Advanced Spectroscopy | Detailed structural information and functional group identification. mdpi.comsapub.orgmdpi.comresearchgate.netnih.gov | Confirmation of molecular identity and purity. |
| Computational Chemistry | Electronic structure, reactivity, and intermolecular interactions. bohrium.comajol.info | Deeper understanding of molecular behavior and properties. |
| Thermal Analysis | Thermal stability and phase transitions. mdpi.com | Assessment of material suitability for various applications. |
Exploration of Interdisciplinary Applications Beyond Current Scope
While triazoles have established applications in medicinal chemistry and agrochemicals, the unique properties of the this compound scaffold suggest potential for use in a broader range of interdisciplinary fields. frontiersin.orgnih.govresearchgate.netijpsjournal.comresearchgate.net
Emerging areas for exploration include:
Materials Science: The triazole ring is a valuable component in the design of functional materials. researchgate.net Derivatives of this compound could be investigated for applications in:
Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the triazole ring makes it suitable for use as an electron-transporting or hole-blocking material. researchgate.net
Polymers and Nanomaterials: Incorporation of the triazole moiety into polymers can enhance their thermal stability and other properties. researchgate.net Triazole-functionalized nanomaterials have potential applications in catalysis, sensing, and drug delivery. researchgate.netrsc.orgrsc.org
Liquid Crystals: The rigid, planar structure of the triazole ring can be exploited in the design of new liquid crystalline materials. capes.gov.br
Corrosion Inhibition: Triazole derivatives have shown promise as corrosion inhibitors for various metals. The nitrogen atoms in the triazole ring can coordinate with metal surfaces, forming a protective layer. researchgate.net
Catalysis: Triazole-based ligands are increasingly being used in coordination chemistry to create novel catalysts for a variety of organic transformations. mdpi.com
| Interdisciplinary Field | Potential Application | Rationale |
| Materials Science | OLEDs, polymers, nanomaterials, liquid crystals. researchgate.netresearchgate.netrsc.orgrsc.orgcapes.gov.br | The electronic properties, rigidity, and thermal stability of the triazole ring. |
| Corrosion Inhibition | Protective coatings for metals. researchgate.net | The ability of triazole nitrogen atoms to coordinate to metal surfaces. |
| Catalysis | Ligands for transition metal catalysts. mdpi.com | The versatile coordination behavior of the triazole ring. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-butylphenyl)-2H-triazole, and how can reaction progress be monitored methodologically?
- Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for triazole formation . Reaction progress can be monitored via thin-layer chromatography (TLC) to track intermediate formation, complemented by spectroscopic techniques (e.g., -NMR for functional group verification) . Yield optimization may require adjusting solvent polarity (e.g., THF/water mixtures) and temperature (50–80°C) to minimize side products.
Q. Which spectroscopic and chromatographic techniques are critical for validating the structure of this compound?
- Answer :
- NMR Spectroscopy : - and -NMR confirm proton environments and carbon frameworks, respectively. For example, aromatic protons in the butylphenyl group appear as multiplet signals at δ 7.2–7.8 ppm .
- IR Spectroscopy : Peaks at ~3100 cm (C-H stretch, aromatic) and ~1600 cm (C=N stretch, triazole) validate key functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H] at m/z 244.1445 for CHN) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound?
- Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level can model:
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) indicate charge-transfer potential .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., triazole N2 as a nucleophilic center) .
- Docking Studies : Predict binding affinities to biological targets (e.g., enzyme active sites) using AutoDock Vina .
Q. What methodologies resolve contradictions in reported biological activities of this compound derivatives?
- Answer :
- Dose-Response Analysis : Use IC values from enzyme inhibition assays (e.g., acetylcholinesterase) to assess potency variability across studies .
- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., butyl chain length) and correlate with bioactivity trends .
- Statistical Validation : Apply ANOVA or t-tests to evaluate significance of conflicting data (e.g., antimicrobial zone-of-inhibition diameters) .
Q. How can mechanistic studies elucidate the role of this compound in enzyme inhibition?
- Answer :
- Kinetic Assays : Measure (inhibition constant) via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Fluorescence Quenching : Monitor tryptophan residue fluorescence in target enzymes (e.g., cyclooxygenase-2) to confirm binding .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to refine mechanistic models .
Q. What strategies improve the pharmacokinetic profile of this compound derivatives for medicinal applications?
- Answer :
- LogP Optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce hydrophobicity (measured via shake-flask method) .
- Metabolic Stability : Assess cytochrome P450 metabolism using liver microsome assays .
- Prodrug Design : Mask reactive sites (e.g., triazole NH) with acetyl groups to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
